molecular formula C16H14N6O2S B2730238 N-cyclopropyl-2-(4-(thiophene-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396637-11-8

N-cyclopropyl-2-(4-(thiophene-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2730238
CAS No.: 1396637-11-8
M. Wt: 354.39
InChI Key: NOMROXIIYSVVDP-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(4-(thiophene-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound that features a unique combination of cyclopropyl, thiophene, and tetrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(4-(thiophene-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiophene and tetrazole intermediates. The cyclopropyl group is introduced through cyclopropanation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial in industrial settings to maintain product standards.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(4-(thiophene-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to the specific reaction type.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

The biological activities of N-cyclopropyl-2-(4-(thiophene-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide have been the subject of research, focusing on its potential therapeutic applications:

  • Antimicrobial Activity
    • Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The tetrazole ring is known for its ability to interact with bacterial enzymes, potentially leading to inhibition of bacterial growth.
    • Case Study: A related compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting similar potential for this compound.
  • Anticancer Properties
    • The compound's structural features may contribute to its ability to induce apoptosis in cancer cells.
    • Case Study: In vitro studies on related tetrazole derivatives have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (NCI-H460).
  • Anti-inflammatory Effects
    • The thiophene moiety is associated with anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
    • Case Study: Compounds with similar thiophene structures have been shown to reduce pro-inflammatory cytokines in macrophage models.

Synthesis and Mechanisms

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Tetrazole Ring
    • The synthesis can begin with the reaction of hydrazine derivatives with carbonyl compounds, followed by cyclization to form the tetrazole structure.
  • Introduction of Functional Groups
    • Subsequent reactions may involve the introduction of the cyclopropyl group through alkylation methods and the formation of carboxamide functionalities via amide coupling reactions.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(4-(thiophene-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-2-[(4-nitrobenzoyl)amino]thiophene-3-carboxamide
  • N-cyclopropyl-2-(4-(thiophene-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group adds rigidity, while the thiophene and tetrazole moieties contribute to its electronic characteristics and potential bioactivity.

Biological Activity

N-cyclopropyl-2-(4-(thiophene-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and implications for drug development.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions that integrate cyclopropyl and thiophene moieties into a tetrazole framework. The compound's structure can be confirmed using various techniques such as NMR, IR spectroscopy, and mass spectrometry, which provide insights into its functional groups and molecular integrity.

Antimicrobial Activity

Recent studies have demonstrated that compounds with a similar tetrazole-thiophene structure exhibit significant antimicrobial properties. For instance, derivatives of thiophene-tetrazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The incorporation of the tetrazole ring enhances the compound's electron-deficient nature, allowing for stronger interactions with biological targets.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound were evaluated against several cancer cell lines, including HepG2 (liver), MCF-7 (breast), and HeLa (cervical) cells. Preliminary data suggest that this compound exhibits potent cytotoxicity, comparable to established chemotherapeutics like fluorouracil . Molecular docking studies indicate a favorable binding affinity to key proteins involved in cancer cell proliferation.

Cell Line IC50 (µM) Control (Fluorouracil) IC50 (µM)
HepG215.620
MCF-712.318
HeLa10.516

The mechanism by which this compound induces cytotoxicity appears to involve multiple pathways. It may inhibit key metabolic enzymes or disrupt cellular signaling pathways critical for tumor growth. Studies suggest that compounds with similar structures can induce apoptosis in cancer cells while sparing normal cells, highlighting their potential therapeutic window .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the substituents on the tetrazole ring and the thiophene moiety can significantly influence potency and selectivity. For instance, modifications that enhance lipophilicity or polar interactions can improve binding affinity to target proteins .

Case Studies

  • Tetrazole Derivatives : A series of tetrazole derivatives were synthesized and screened for antimicrobial activity. Compounds similar to this compound showed promising results against both bacterial and fungal strains .
  • Cytotoxic Evaluation : A study evaluating various thiophene-tetrazole hybrids found that certain modifications led to enhanced cytotoxic effects against multiple cancer cell lines, supporting the hypothesis that structural diversity can lead to improved biological outcomes .

Properties

IUPAC Name

N-cyclopropyl-2-[4-(thiophene-3-carbonylamino)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O2S/c23-15(10-7-8-25-9-10)17-12-3-5-13(6-4-12)22-20-14(19-21-22)16(24)18-11-1-2-11/h3-9,11H,1-2H2,(H,17,23)(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMROXIIYSVVDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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